

# Strategic Overview: The Value Proposition of a Halogenated Phenylpyrazine

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## Compound of Interest

Compound Name: 2-Chloro-5-phenylpyrazine

Cat. No.: B189379

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**2-Chloro-5-phenylpyrazine** is a heterocyclic aromatic compound of significant interest in modern synthetic chemistry. Its value lies not in its direct biological activity, but in its function as a versatile and strategically activated intermediate. The pyrazine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to act as a bioisostere for other aromatic systems.[1][2] The presence of a phenyl group at the 5-position provides a foundational lipophilic element, while the chlorine atom at the 2-position serves as an excellent leaving group for a variety of cross-coupling and nucleophilic substitution reactions.[1]

This guide elucidates the critical physicochemical properties, robust synthetic protocols, and key applications of this molecule, empowering researchers to leverage its full potential in creating novel chemical entities.

## Core Physicochemical & Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **2-Chloro-5-phenylpyrazine** are summarized below.

Property	Value	Source
CAS Number	25844-73-9	[3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> ClN <sub>2</sub>	[3][4]
Molecular Weight	190.63 g/mol	[3][4]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CN=C(C=N2)Cl</chem>	[3][6]
InChI Key	IKWXPYFPNVAWJY-UHFFFAOYSA-N	[6]
Monoisotopic Mass	190.02977 Da	[6]
Predicted XlogP	2.4	[6]
Appearance	Typically an off-white to light yellow solid	N/A

## Spectroscopic Signature for Validation

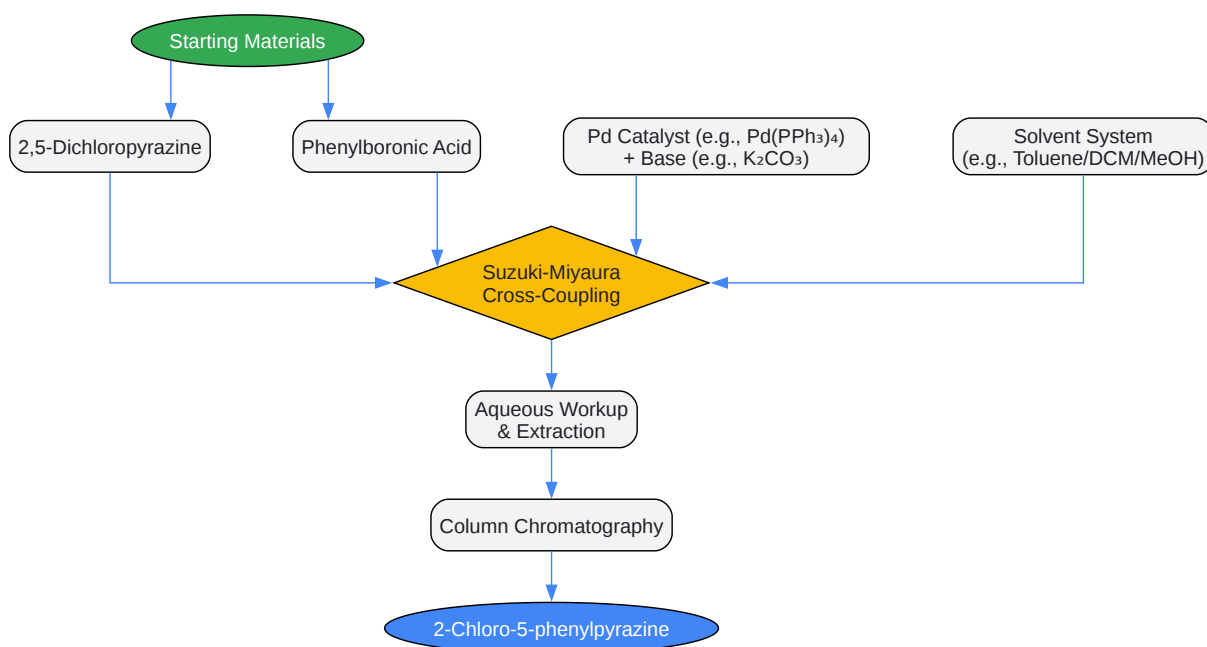
While specific spectra can vary slightly based on solvent and instrumentation, the following provides an authoritative guide for validating the identity and purity of **2-Chloro-5-phenylpyrazine**.

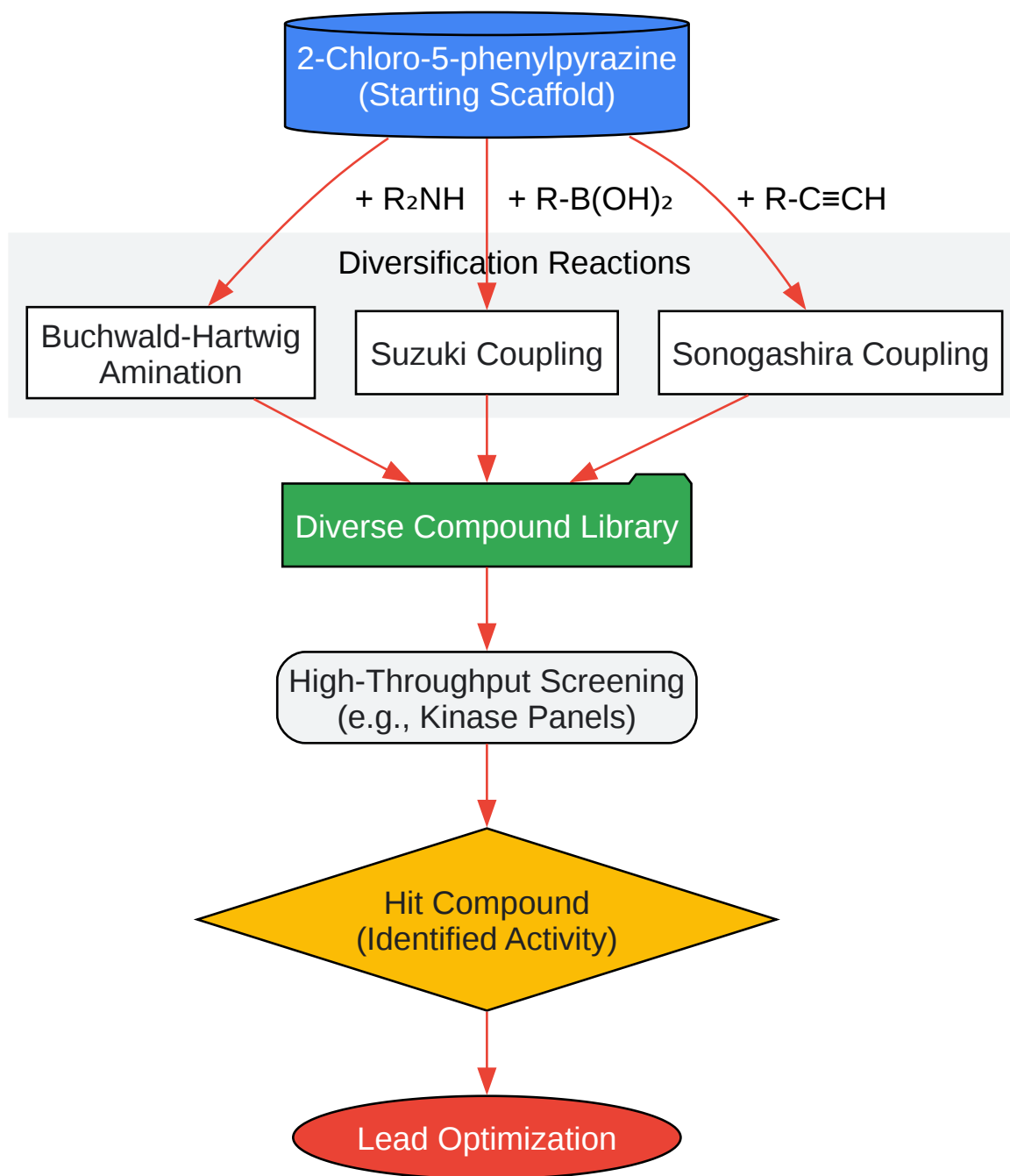
- <sup>1</sup>H NMR (in CDCl<sub>3</sub>, 400 MHz): The spectrum is expected to be distinct. The protons on the phenyl ring will typically appear as a multiplet between δ 7.4-7.8 ppm. The two protons on the pyrazine ring will present as singlets (or narrow doublets depending on coupling) in the downfield region, typically between δ 8.5-9.0 ppm.
- <sup>13</sup>C NMR (in CDCl<sub>3</sub>, 100 MHz): Expect signals for all 10 carbons. The phenyl carbons will resonate in the typical aromatic region (~127-135 ppm), while the pyrazine carbons will be further downfield, with the carbon atom bonded to chlorine showing a characteristic shift.
- Mass Spectrometry (EI or ESI+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]<sup>+</sup> due to the presence of one chlorine atom (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio). The primary peaks will be observed at m/z 190 and 192.[6]

## Synthesis Methodology: A Validated Protocol

The most reliable and scalable approach to synthesizing **2-Chloro-5-phenylpyrazine** is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The causality for this choice rests on the high efficiency and selectivity of palladium catalysis for forming C-C bonds between  $sp^2$ -hybridized carbons, a cornerstone of modern organic synthesis.<sup>[1]</sup>

The logical pathway involves coupling a readily available halogenated pyrazine with a phenylboronic acid derivative.





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